molecular formula C22H28O5 B089391 Pyrethrin II CAS No. 121-29-9

Pyrethrin II

Cat. No.: B089391
CAS No.: 121-29-9
M. Wt: 372.5 g/mol
InChI Key: VJFUPGQZSXIULQ-UHFFFAOYSA-N
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Description

Pyrethrin II is an organic compound that serves as a potent insecticide. It is one of the two primary pyrethrins, the other being pyrethrin I. Pyrethrins are naturally occurring compounds derived from the flowers of the chrysanthemum plant, specifically Dalmatian pyrethrum (Tanacetum cinerariifolium). These compounds are known for their insecticidal properties and have been used for centuries to control pests .

Mechanism of Action

Target of Action

Pyrethrin II, like other pyrethrins, primarily targets the nervous systems of insects . It specifically interacts with voltage-sensitive sodium channels in nerve cells , which play a crucial role in generating and propagating action potentials. This compound also affects chloride and calcium channels .

Mode of Action

This compound disrupts the function of sodium channels in nerve cells, leading to repetitive firing and eventually paralysis . This action is swift and effective, but it is also transient, as pyrethrins are quickly broken down in the environment . The compound also inhibits the chloride ion channel function at the GABA receptor-ionophore complex .

Biochemical Pathways

The biosynthesis of this compound involves multiple steps. Pyrethric acid, the acid moiety of pyrethrins II, is synthesized from chrysanthemol in six steps catalyzed by only four enzymes . The acid and alcohol moieties of pyrethrins are biosynthesized via different pathways and then they are brought together by an esterification reaction to form the pyrethrins .

Pharmacokinetics

It is known that pyrethrins are highly hydrophobic and show very low solubility in water . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties could be influenced by these characteristics.

Result of Action

The result of this compound’s action is the rapid knockdown and death of insects. By disrupting the function of sodium channels, it causes repetitive firing of nerve cells, leading to paralysis and eventual death . This makes this compound a potent insecticide.

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. Pyrethrins are quickly broken down in the environment, which contributes to their transient action . This also means that they have a short environmental persistence, making them safer for the environment compared to many synthetic pesticides . Local adaptation to the native environment can affect pyrethrin variability in Dalmatian pyrethrum populations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrethrin II involves the esterification of chrysanthemic acid with pyrethric acid. The process begins with the activation of these acids by Coenzyme A, forming chrysanthemoyl-CoA and pyrethroyl-CoA, respectively. These activated intermediates then undergo esterification to produce this compound .

Industrial Production Methods: Industrial production of this compound primarily involves the extraction of pyrethrins from chrysanthemum flowers. The flowers are dried and then subjected to solvent extraction using organic solvents such as hexane. The extract is then purified to isolate this compound. This method is preferred due to its efficiency and the high yield of pyrethrins obtained .

Chemical Reactions Analysis

Types of Reactions: Pyrethrin II undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which may exhibit different levels of insecticidal activity .

Scientific Research Applications

Pyrethrin II has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific chemical structure, which includes a carboxymethyl group that enhances its insecticidal properties. This structural difference makes this compound more effective against a broader range of insect pests compared to its counterparts .

Properties

IUPAC Name

(2-methyl-4-oxo-3-penta-2,4-dienylcyclopent-2-en-1-yl) 3-(3-methoxy-2-methyl-3-oxoprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O5/c1-7-8-9-10-15-14(3)18(12-17(15)23)27-21(25)19-16(22(19,4)5)11-13(2)20(24)26-6/h7-9,11,16,18-19H,1,10,12H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFUPGQZSXIULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)CC=CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859227
Record name 2-Methyl-4-oxo-3-(2,4-pentadien-1-yl)-2-cyclopenten-1-yl 3-(3-methoxy-2-methyl-3-oxo-1-propen-1-yl)-2,2-dimethylcyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

BP: 200 °C at 0.1 mm Hg, decomposes
Details Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-448
Record name PYRETHRIN II
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6303
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in ethanol, ether, carbon tetrachloride, Soluble in petroleum ether (less sol than pyrethrin I), kerosene, ethylene dichloride, nitromethane, In water, 9.0 mg/L (temperature not specified)
Details MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Pyrethrins (2008-2010)
Record name PYRETHRIN II
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6303
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

3.98X10-7 mm Hg at 25 °C
Details MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Pyrethrins (2008-2010)
Record name PYRETHRIN II
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6303
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The symptoms of pyrethrin poisoning follow the typical pattern ... : (1) excitation, (2) convulsions, (3) paralysis, and (4) death. The effects of pyrethrins on the insect nervous system closely resemble those of DDT, but are apparently much less persistent. Regular, rhythmic, and spontaneous nerve discharges have been observed in insect and crustacean nerve-muscle preparations poisoned with pyrethrins. The primary target of pyrethrins seems to be the ganglia of the insect central nervous system although some pyrethrin-poisoning effect can be observed in isolated legs. /Pyrethrins/, Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/, The primary site of action for pyrethrins ... is the sodium channel of nerve cells. Using a variety of methods, including voltage clamp and patch clamp techniques, it has been shown that pyrethrins ... slow the closing of sodium channel gates following an initial influx of sodium during the depolarizing phase of an action potential, which results in a prolonged sodium tail current., Following absorption through the chitinous exoskeleton of arthropods, pyrethrins stimulate the nervous system, apparently by competitively interfering with cationic conductances in the lipid layer of nerve cells, thereby blocking nerve impulse transmissions. Paralysis & death follow. /Pyrethrins/, The interactions of natural pyrethrins and 9 pyrethroids with the nicotinic acetylcholine (ACh) receptor/channel complex of Torpedo electronic organ membranes were studied. None reduced (3)H-ACh binding to the receptor sites, but all inhibited (3)H-labeled perhydrohistrionicotoxin binding to the channel sites in presence of carbamylcholine. Allethrin inhibited binding noncompetitively, but (3)H-labeled imipramine binding competitively, suggesting that allethrin binds to the receptor's channel sites that bind imipramine. The pyrethroids were divided into 2 types according to their action: type A, which included allethrin, was more potent in inhibiting (3)H-H12-HTX binding and acted more rapidly. Type B, which included permethrin, was less potent and their potency increased slowly with time. The high affinities that several pyrethroids have for this nicotinic ACh receptor suggest that pyrethroids may have a synaptic site of action in addition to their well known effects on the axonal channels. /Pyrethrins and Pyrethroids/
Details Abbassy MA et al; Pestic Biochem Physiol 19 (3): 299-308 (1983)
Record name PYRETHRIN II
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6303
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Viscous liquid

CAS No.

121-29-9, 29128-51-6
Record name Cyclopropanecarboxylic acid, 3-[(1E)-3-methoxy-2-methyl-3-oxo-1-propen-1-yl]-2,2-dimethyl-, (1S)-2-methyl-4-oxo-3-(2Z)-2,4-pentadien-1-yl-2-cyclopenten-1-yl ester, (1R,3R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methyl-4-oxo-3-(2,4-pentadien-1-yl)-2-cyclopenten-1-yl 3-(3-methoxy-2-methyl-3-oxo-1-propen-1-yl)-2,2-dimethylcyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-4-oxo-3-(penta-2,4-dienyl)cyclopent-2-enyl [1R-[1α[S*(Z)](3β)-3-(3-methoxy-2-methyl-3-oxoprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRETHRIN II
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the difference between Pyrethrin I and Pyrethrin II?

A1: Both Pyrethrin I and this compound are insecticidal esters found in pyrethrum extract. They share a common alcohol component (pyrethrolone) but differ in their acid moieties. Pyrethrin I contains chrysanthemic acid, while this compound contains pyrethric acid. This structural difference leads to variations in their insecticidal activity and physicochemical properties [].

Q2: Are there differences in the synergistic effects of piperonyl butoxide on Pyrethrin I and this compound?

A4: Yes, piperonyl butoxide demonstrates a more pronounced synergistic effect with Pyrethrin I compared to this compound. This difference is evident in both knockdown and lethal activity against houseflies [, ]. The exact mechanisms underlying this difference are not fully understood but are thought to be related to variations in the way the two pyrethrins interact with their target sites and the detoxification processes within the insects [].

Q3: Can pyrethrins be used against insecticide-resistant insect strains?

A5: Interestingly, two organophosphorus insecticide-resistant strains of houseflies exhibited strong resistance to knockdown by pyrethrins but not to their lethal effects []. This suggests that while resistance mechanisms may exist against the rapid paralytic effects of pyrethrins, these mechanisms might not confer complete protection against the compounds' lethal action.

Q4: Is there a correlation between the "false pyrethrin" content and the ratio of Pyrethrin I to this compound or the total pyrethrin content in pyrethrum extracts?

A6: Research suggests that there is no direct correlation between the content of "false pyrethrin" acids and the ratio of Pyrethrin I to this compound or the overall pyrethrin content []. This finding indicates that the presence of "false pyrethrin" acids does not necessarily influence the relative proportions of the active pyrethrin components in the extract.

Q5: How do the six pyrethrin compounds accumulate during different flower developmental stages in Dalmatian pyrethrum?

A7: Studies on six natural Dalmatian pyrethrum populations revealed a generally similar accumulation pattern for all six pyrethrin compounds (cinerin I & II, jasmolin I & II, pyrethrin I & II) across different flower developmental stages []. The highest increase in concentration occurs in the early stages, with peak levels typically observed when 2–5 rows of disc flowers are open. The concentration then gradually declines and stabilizes as the flower matures. Despite this similar pattern, variations in the total content of pyrethrin compounds were observed between populations, suggesting a genetic influence on pyrethrin biosynthesis.

Q6: What is the optimal harvest time for Dalmatian pyrethrum flowers based on pyrethrin content?

A8: Understanding the accumulation dynamics of pyrethrin compounds during flower development is crucial for determining the optimal harvest time for maximizing pyrethrin yield. Based on the observed accumulation patterns, the optimal harvest time appears to be when 2-5 rows of disc flowers are open, as this coincides with the peak concentration of pyrethrin compounds [].

Q7: What analytical techniques are commonly employed for the identification and quantification of pyrethrins?

A7: Several analytical methods have been developed and validated for the analysis of pyrethrins. These include:

Q8: Can ultrasound-assisted extraction be used to extract pyrethrins from pyrethrum flowers?

A10: Yes, ultrasound-assisted extraction has been successfully employed for extracting pyrethrins from Dalmatian pyrethrum flowers []. This technique offers advantages over traditional methods, including reduced extraction time, lower solvent consumption, and potentially higher extraction yields.

Q9: Can pyrethrins be detected in biological samples, and are there established methods for their analysis?

A11: Yes, pyrethrins and their metabolites can be detected in biological samples, including urine []. Liquid chromatography coupled with diode array detection (LC-DAD) has been successfully employed for determining pyrethrin levels in urine samples [].

Q10: Has the metabolic fate of pyrethrins been investigated in mammals?

A12: Yes, studies using radioactively labelled compounds have been conducted to elucidate the metabolic pathways of pyrethrin I and this compound in rats []. These studies have identified various metabolites, shedding light on the biotransformation processes of these compounds in mammals.

Q11: What are the implications of pyrethrin metabolism for their insecticidal activity?

A13: Understanding pyrethrin metabolism, particularly in insects, is crucial for elucidating the mechanisms of their insecticidal action and for developing strategies to enhance their efficacy. Studies have shown that pyrethroids, the synthetic analogues of pyrethrins, undergo extensive metabolism in insects, primarily through oxidation and hydrolysis reactions []. The balance between metabolic detoxification and the interaction of these compounds with their target sites determines their overall insecticidal activity.

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